molecular formula C18H17FN2O2 B2905779 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide CAS No. 922129-83-7

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide

Cat. No. B2905779
CAS RN: 922129-83-7
M. Wt: 312.344
InChI Key: JOWGAIFLFYAUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide is a chemical compound that is commonly used in scientific research. This compound has been shown to have potential as a therapeutic agent due to its ability to interact with various biological targets. In

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide is not fully understood. However, it is thought to work by inhibiting various biological targets. For example, it has been shown to inhibit the activity of several kinases, including AKT and ERK. It has also been shown to inhibit the activity of proteases, such as cathepsin B and cathepsin L.
Biochemical and Physiological Effects:
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells. It has also been shown to inhibit inflammation by reducing the production of various cytokines. In addition, it has been shown to inhibit the replication of several viruses, including HIV and HCV.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide in lab experiments is its broad range of biological activity. This compound has been shown to interact with a variety of biological targets, making it a useful tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when working with this compound.

Future Directions

There are several future directions for research on N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide. One direction is to further explore its potential as a therapeutic agent. This compound has shown promise as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent, and further research could lead to the development of new treatments for these conditions. Another direction is to study the mechanism of action of this compound in more detail. Understanding how it interacts with various biological targets could lead to the development of more targeted therapies. Finally, future research could focus on developing new derivatives of this compound with improved activity and reduced toxicity.

Synthesis Methods

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide involves several steps. The first step involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate to form 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile. The second step involves the reaction of this intermediate with 3-fluorobenzoyl chloride to form the final product.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide has been extensively studied for its potential as a therapeutic agent. This compound has been shown to have activity against a variety of biological targets, including kinases, proteases, and receptors. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent.

properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-2-21-16-8-7-15(11-12(16)6-9-17(21)22)20-18(23)13-4-3-5-14(19)10-13/h3-5,7-8,10-11H,2,6,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWGAIFLFYAUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzamide

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